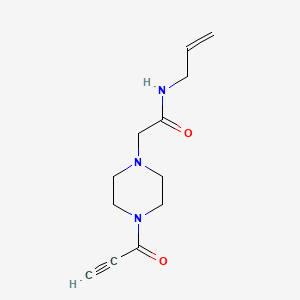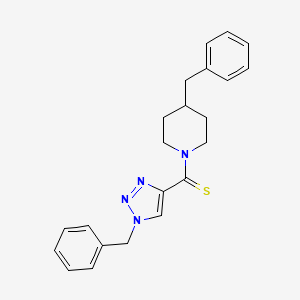
N-Allyl-2-(4-propioloylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(PROP-2-EN-1-YL)-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that features a piperazine ring substituted with prop-2-ynoyl and prop-2-en-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROP-2-EN-1-YL)-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Prop-2-ynoyl Group: The piperazine ring is then reacted with prop-2-ynoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the prop-2-ynoyl group.
Substitution with Prop-2-en-1-yl Group: The final step involves the alkylation of the piperazine nitrogen with prop-2-en-1-yl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(PROP-2-EN-1-YL)-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The prop-2-ynoyl group can be reduced to form alkenes or alkanes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(PROP-2-EN-1-YL)-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting neurological disorders due to the piperazine ring’s known activity in the central nervous system.
Biological Studies: Used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: Potential use in the synthesis of polymers and materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N-(PROP-2-EN-1-YL)-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors in the central nervous system. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate the activity of these targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(PROP-2-EN-1-YL)-2-[4-(PROP-2-YNOYL)PIPERAZIN-1-YL]ACETAMIDE: shares similarities with other piperazine derivatives such as:
Uniqueness
- Structural Features : The presence of both prop-2-ynoyl and prop-2-en-1-yl groups provides unique reactivity and potential for diverse chemical transformations.
- Applications : Its potential use in medicinal chemistry and industrial applications sets it apart from other piperazine derivatives.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-prop-2-enyl-2-(4-prop-2-ynoylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-5-13-11(16)10-14-6-8-15(9-7-14)12(17)4-2/h2-3H,1,5-10H2,(H,13,16) |
InChI-Schlüssel |
ASFFXVGIHGHHMD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)CN1CCN(CC1)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
![7-hydroxy-4-(4-methoxyphenyl)-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941402.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941410.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941430.png)

![3-[Cyclohexyl(methyl)amino]propanamide](/img/structure/B14941440.png)
![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941454.png)
![4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)

![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
